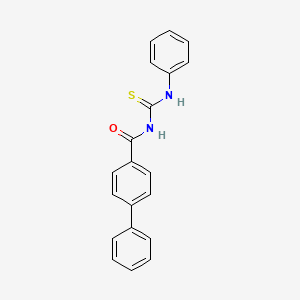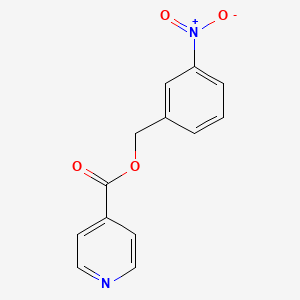
N-(2-tert-butylphenyl)-2-(2,4-dimethylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-tert-butylphenyl)-2-(2,4-dimethylphenoxy)acetamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various autoimmune diseases and cancers. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Mecanismo De Acción
N-(2-tert-butylphenyl)-2-(2,4-dimethylphenoxy)acetamide inhibits the activity of BTK by binding to the enzyme's active site and preventing its activation. This leads to the inhibition of B cell activation and antibody production. N-(2-tert-butylphenyl)-2-(2,4-dimethylphenoxy)acetamide also inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
N-(2-tert-butylphenyl)-2-(2,4-dimethylphenoxy)acetamide has been shown to have several biochemical and physiological effects. It has been found to inhibit the activation of B cells and the production of antibodies, which can be beneficial in the treatment of autoimmune diseases. N-(2-tert-butylphenyl)-2-(2,4-dimethylphenoxy)acetamide has also been shown to inhibit the proliferation of cancer cells and induce apoptosis, which can be beneficial in the treatment of certain types of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(2-tert-butylphenyl)-2-(2,4-dimethylphenoxy)acetamide is its specificity for BTK, which makes it a promising therapeutic agent for the treatment of autoimmune diseases and cancers. However, one of the limitations of N-(2-tert-butylphenyl)-2-(2,4-dimethylphenoxy)acetamide is its potential toxicity, which needs to be further evaluated in clinical trials.
Direcciones Futuras
There are several future directions for the development and evaluation of N-(2-tert-butylphenyl)-2-(2,4-dimethylphenoxy)acetamide. One direction is the evaluation of its efficacy and safety in clinical trials for the treatment of autoimmune diseases and cancers. Another direction is the development of new formulations and delivery methods for N-(2-tert-butylphenyl)-2-(2,4-dimethylphenoxy)acetamide to improve its bioavailability and reduce its potential toxicity. Additionally, the identification of new targets and mechanisms of action for N-(2-tert-butylphenyl)-2-(2,4-dimethylphenoxy)acetamide could lead to the development of new therapeutic applications.
Métodos De Síntesis
The synthesis of N-(2-tert-butylphenyl)-2-(2,4-dimethylphenoxy)acetamide involves several steps, including the reaction of 2-tert-butylphenylboronic acid with 2,4-dimethylphenol, followed by the reaction of the resulting product with chloroacetyl chloride and then with ammonia. The final product is obtained through purification and isolation processes.
Aplicaciones Científicas De Investigación
N-(2-tert-butylphenyl)-2-(2,4-dimethylphenoxy)acetamide has been shown to have potential therapeutic applications in various autoimmune diseases and cancers. It has been found to inhibit the activity of BTK (Bruton's tyrosine kinase), a key enzyme involved in the activation of B cells and the production of antibodies. N-(2-tert-butylphenyl)-2-(2,4-dimethylphenoxy)acetamide has also been shown to inhibit the proliferation of cancer cells and induce apoptosis in certain types of cancer.
Propiedades
IUPAC Name |
N-(2-tert-butylphenyl)-2-(2,4-dimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2/c1-14-10-11-18(15(2)12-14)23-13-19(22)21-17-9-7-6-8-16(17)20(3,4)5/h6-12H,13H2,1-5H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKEKMJXXQJBCRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=CC=CC=C2C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-tert-butylphenyl)-2-(2,4-dimethylphenoxy)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl [(2-nitrophenyl)sulfonyl]carbamate](/img/structure/B5852281.png)
![1-[4-methoxy-3-(1-piperidinylmethyl)phenyl]ethanone hydrazone](/img/structure/B5852282.png)

![N-(5-chloro-2-methoxyphenyl)-2-[(3,5-dimethylbenzyl)thio]acetamide](/img/structure/B5852308.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-nitrophenyl)acetamide](/img/structure/B5852329.png)


![4-[(1,3-benzothiazol-2-ylthio)methyl]thiophene-2-carbaldehyde semicarbazone](/img/structure/B5852346.png)
![2-[(4-methoxybenzyl)thio]-4(1H)-pyrimidinone](/img/structure/B5852369.png)

![5-[(2,5-dimethylbenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one](/img/structure/B5852379.png)
![2-[4-(dimethylamino)benzoyl]-N-(4-fluorophenyl)hydrazinecarbothioamide](/img/structure/B5852386.png)
